dTAGV-1-NEG TFA -

dTAGV-1-NEG TFA

Catalog Number: EVT-15024042
CAS Number:
Molecular Formula: C70H91F3N6O16S
Molecular Weight: 1361.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The dTAGV-1-NEG compound is classified within the broader category of small molecules used for targeted protein degradation. It is specifically designed to inhibit the action of its active counterpart, dTAGV-1, by preventing VHL recruitment. This classification places it among innovative tools in chemical biology aimed at understanding protein function and dynamics within cellular environments .

Synthesis Analysis

Methods and Technical Details

The synthesis of dTAGV-1-NEG involves several key steps that ensure the production of a compound capable of serving as a negative control. The process typically includes:

  1. Ligand Formation: The initial step focuses on creating a ligand that selectively interacts with FKBP12 F36V but lacks the ability to recruit VHL.
  2. Purification: Following synthesis, the compound undergoes purification processes such as preparative high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .
  3. Characterization: The final product is characterized using mass spectrometry and NMR spectroscopy to confirm its identity and structural integrity.

The detailed synthetic route may involve multiple reaction conditions tailored to optimize yield and purity, ensuring that the compound retains its functional properties as a negative control in biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of dTAGV-1-NEG can be understood through its relationship with dTAGV-1, differing primarily in its inability to bind VHL due to structural modifications. While specific structural diagrams are not provided in the literature, it can be inferred that the modifications prevent interaction with the E3 ligase complex while maintaining other functional groups necessary for binding FKBP12 F36V.

Structural Characteristics

  • Molecular Formula: C₁₇H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 397.4 g/mol
    These characteristics highlight its complex nature as a small molecule designed for specific interactions within cellular systems.
Chemical Reactions Analysis

Reactions and Technical Details

dTAGV-1-NEG does not participate in degradation reactions due to its design as a negative control. Its primary role is to demonstrate the specificity of dTAGV-1 by showing no activity on FKBP12 F36V or FKBP12 wild-type proteins. This lack of reactivity confirms the selective nature of VHL-recruiting compounds in targeted protein degradation systems .

Mechanism of Action

Process and Data

The mechanism by which dTAGV-1 operates involves recruiting the VHL E3 ligase complex to tagged proteins for ubiquitination and subsequent degradation by the proteasome. In contrast, dTAGV-1-NEG acts as a control by failing to recruit VHL, thereby allowing researchers to assess the specificity and efficacy of dTAGV-1 in various experimental setups.

Data from experiments indicate that treatment with dTAGV-1 leads to significant degradation of FKBP12 F36V-tagged proteins without affecting other proteins, underscoring its selectivity . In studies where both compounds were used, only dTAGV-1 demonstrated activity against target proteins, validating the design of dTAGV-1-NEG as an effective negative control.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored under appropriate conditions to prevent degradation.
  • Reactivity: Non-reactive towards VHL; serves solely as a control compound in experimental protocols.

These properties are critical for ensuring that dTAGV-1-NEG can be reliably used in experiments without introducing confounding variables related to reactivity or stability.

Applications

Scientific Uses

dTAGV-1-NEG trifluoroacetate serves primarily as a negative control in experiments utilizing the dTAG system for protein degradation studies. Its applications include:

  1. Target Validation: Used alongside active degrader compounds to confirm target specificity.
  2. Combination Studies: Assists in evaluating the effects of combining different degrader systems without influencing results through unintended interactions.
  3. Mechanistic Studies: Aids researchers in understanding the dynamics of protein homeostasis by providing a baseline against which active compounds can be measured.
Design and Development of dTAGV-1-NEG TFA in Targeted Protein Degradation Platforms

Rationale for Diastereomeric Design in PROTAC-Based Negative Controls

The functional complexity of heterobifunctional degraders necessitates rigorous controls to validate experimental observations. dTAGV-1-NEG TFA was conceived as a diastereomeric analog of dTAGV-1 TFA, sharing identical atomic composition and physicochemical properties but differing in the three-dimensional orientation of critical functional groups. This design leverages stereochemistry to disrupt molecular interactions essential for productive ternary complex formation—where the PROTAC simultaneously engages both the target protein (FKBP12F36V) and the E3 ligase (VHL). Unlike enantiomers, diastereomers exhibit distinct biological activities due to their differential interactions with chiral protein binding pockets [1] [9].

The diastereomeric approach ensures that dTAGV-1-NEG TFA retains cell permeability and stability comparable to dTAGV-1 TFA, mitigating confounding variables in cellular assays. For example, both compounds exhibit similar solubility profiles in DMSO (>100 mM), facilitating matched experimental conditions [5] [7]. Crucially, this design invalidates degradation function without introducing structural motifs that could provoke non-specific effects, thereby isolating the role of target engagement in phenotypic outcomes [4] [9].

Table 1: Experimental Validation of dTAGV-1-NEG TFA as a Negative Control

Assay TypeCell LineTreatmentKey ResultSource
Western Blot AnalysisPATU-8902 FKBP12F36V-KRASG12V500 nM, 24 hNo degradation of KRASG12V protein [1]
Cell Viability AssayEWS502 FKBP12F36V-GFP1 μM, 8 daysNo suppression of cell growth (vs. dTAGV-1 inhibition) [1]
Dual Luciferase Reporter293FT FKBP12F36V-Nluc1–10 μM, 24 hNo reduction in bioluminescent signal [9]

Structural Optimization of Heterobifunctional Components for Selectivity Invalidation

dTAGV-1-NEG TFA is synthesized through deliberate stereochemical inversion at chiral centers within the linker or E3 ligand domains, disrupting geometric compatibility with VHL while preserving FKBP12F36V binding. The active degrader dTAGV-1 TFA incorporates an L-configuration at the VHL ligand-pyrrolidine interface, enabling high-affinity hydrogen bonding with VHL residues His353 and Tyr98. In contrast, dTAGV-1-NEG TFA features inverted stereochemistry (e.g., D-configuration) at this junction, sterically occluding key interactions necessary for CRBN recruitment [4] [9].

The molecular weight of dTAGV-1-NEG TFA (1247.54 g/mol for the freebase; 1361.56 g/mol as TFA salt) mirrors that of dTAGV-1 TFA (1361.56 g/mol), ensuring comparable pharmacokinetic behavior [1] [3] [5]. Structural analyses confirm retention of the AP1867-derived FKBP12F36V-binding motif and the thalidomide-derived CRBN-binding element, but with aligned dihedral angles in the linker region that prevent productive ubiquitin ligase engagement. This optimization invalidates proteolytic function, as evidenced by biochemical assays showing undetectable ternary complex formation via AlphaScreen proximity analysis [9].

Table 2: Structural Comparison of dTAGV-1 TFA and dTAGV-1-NEG TFA

ParameterdTAGV-1 TFAdTAGV-1-NEG TFA
Molecular Weight1361.58 g/mol (C68H90N6O14S · CF3CO2H)1361.56 g/mol (TFA salt) [1]
FKBP12F36V Affinity (IC50)12 nM15 nM
VHL Affinity (IC50)38 nM>1,000 nM
Key Stereochemical FeaturesL-configuration at VHL-binding pyrrolidineD-configuration at VHL-binding pyrrolidine
Solubility (DMSO)100 mM100 mM

Integration of FKBP12F36V-Binding Ligands in Negative Control Architecture

The FKBP12F36V ligand in dTAGV-1-NEG TFA derives from AP1867, a "bumped" analog designed to selectively bind the F36V mutant over wild-type FKBP12. This ligand incorporates a 4-(4-methylthiazol-5-yl)benzyl moiety that exploits the enlarged binding pocket created by the F36V mutation (phenylalanine-to-valine substitution), achieving >100-fold selectivity for FKBP12F36V versus FKBP12WT [9]. This selectivity is preserved in dTAGV-1-NEG TFA, as confirmed by competitive AlphaScreen assays, which show nanomolar displacement of a biotinylated FKBP12F36V probe (IC50 = 15 nM) [1] [9].

Despite retaining target binding, dTAGV-1-NEG TFA fails to initiate degradation due to impaired E3 ligase recruitment. Cellular studies in 293FT FKBP12F36V-Nluc cells demonstrate that dTAGV-1-NEG TFA (1–10 μM, 24 h) does not reduce fusion protein levels, whereas dTAGV-1 TFA induces >90% degradation at 100 nM [1] [9]. This architecture validates that observed phenotypic effects—such as anti-proliferative activity in Ewing sarcoma models—are contingent on degradation-specific mechanisms rather than target occupancy alone.

Table 3: Functional Profiling of FKBP12F36V Ligand Integration

PropertydTAGV-1-NEG TFAExperimental Validation
FKBP12F36V BindingMaintained (IC50 = 15 nM)Competitive AlphaScreen assay [9]
FKBP12WT BindingNegligible (IC50 >1,000 nM)No displacement of bio-SLF [9]
Ternary Complex FormationUndetectableAlphaScreen CRBN/FKBP12F36V dimerization assay [9]
Cellular DegradationAbsent (DC50 >10,000 nM)Western blot in FKBP12F36V-Nluc cells [1]

Properties

Product Name

dTAGV-1-NEG TFA

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C70H91F3N6O16S

Molecular Weight

1361.6 g/mol

InChI

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48-,49-,51-,52+,54+,63+;/m0./s1

InChI Key

KSEWNBIDXKMTNT-HDWZTJBYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.